11-(4-Dimethylaminophenyl)-6-methyl-4',5'-dihydro(estra-4,9-diene-17,2'-(3H)-furan)-3-one
Overview
Description
ORG-31710 is a synthetic compound known for its strong anti-progestagen properties. It has low anti-glucocorticoid activity and weak androgenic/anti-androgenic and anabolic properties .
Preparation Methods
The synthesis of ORG-31710 involves several steps, including the preparation of the mother liquor. For example, 2 mg of the drug can be dissolved in 50 μL of dimethyl sulfoxide to achieve a mother liquor concentration of 40 mg/mL
Chemical Reactions Analysis
ORG-31710 undergoes various chemical reactions, including:
Inhibition of Cyclin Dependent Kinase 2: This reaction involves the accumulation of cyclin-dependent kinase inhibitors p21 cip1 and p27 kip1, which block the activity of cyclin-dependent kinase 2 in both the nucleus and cytoplasm.
Apoptosis Induction: The compound induces apoptosis through DNA fragmentation and cleavage of caspase substrates.
Common reagents and conditions used in these reactions include varying doses of ORG-31710 and other structurally related antiprogestins like RU-38486 and CDB-2914 . The major products formed from these reactions are apoptotic cells and inhibited cyclin-dependent kinase activity .
Scientific Research Applications
ORG-31710 has several scientific research applications:
Oncology: It has been studied for its potential to inhibit the growth of ovarian and breast cancer cells
Reproductive Medicine: The compound has been used to improve cycle control in women using progestogen-only contraceptive pills.
Endocrine Research: ORG-31710 has been investigated for its effects on pituitary-ovarian activity and endometrial thickness.
Mechanism of Action
ORG-31710 exerts its effects by acting as a progestational hormone antagonist. It inhibits the activity of cyclin-dependent kinase 2, leading to cell cycle arrest and apoptosis . The compound also induces the accumulation of cyclin-dependent kinase inhibitors p21 cip1 and p27 kip1, which block the activity of cyclin-dependent kinase 2 in both the nucleus and cytoplasm .
Comparison with Similar Compounds
ORG-31710 is similar to other antiprogestins such as RU-38486 (mifepristone) and CDB-2914. it is more selective and potent in its anti-progestational activity . Unlike RU-38486, which has significant anti-glucocorticoid activity, ORG-31710 has low anti-glucocorticoid activity . Other similar compounds include ZK 98299 and Org 31806, which also exhibit strong anti-progestagen properties .
Properties
IUPAC Name |
(6R,8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-6,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO2/c1-19-16-25-27-12-14-30(13-5-15-33-30)29(27,2)18-26(20-6-8-21(9-7-20)31(3)4)28(25)23-11-10-22(32)17-24(19)23/h6-9,17,19,25-27H,5,10-16,18H2,1-4H3/t19-,25+,26-,27+,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDGABTZPISMDD-IEVXGSBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4(C3(CC(C2=C5C1=CC(=O)CC5)C6=CC=C(C=C6)N(C)C)C)CCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC[C@]4([C@]3(C[C@@H](C2=C5C1=CC(=O)CC5)C6=CC=C(C=C6)N(C)C)C)CCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922821 | |
Record name | 11-[4-(Dimethylamino)phenyl]-6,13-dimethyl-1,6,7,8,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118968-41-5 | |
Record name | Org 31710 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118968-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Org 31710 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118968415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ORG-31710 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15585 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 11-[4-(Dimethylamino)phenyl]-6,13-dimethyl-1,6,7,8,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORG-31710 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2V3MG6PE8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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